molecular formula C13H14N2O3S B5775151 (E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethioamide

(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethioamide

Cat. No.: B5775151
M. Wt: 278.33 g/mol
InChI Key: MOVGBOLFDPXJAS-RUDMXATFSA-N
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Description

(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethioamide is an organic compound that belongs to the class of enethioamides These compounds are characterized by the presence of a cyano group, a trimethoxyphenyl group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethioamide typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable cyano and thioamide precursor. One common method is the Knoevenagel condensation reaction, where 2,4,5-trimethoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form the intermediate product. This intermediate is then treated with a thioamide reagent under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethioamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and thioamide groups could play a role in binding to these targets, while the trimethoxyphenyl group may influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enamide: Similar structure but with an amide group instead of a thioamide group.

    (E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethione: Similar structure but with a thione group instead of a thioamide group.

Uniqueness

(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethioamide is unique due to the presence of the thioamide group, which can impart different chemical and biological properties compared to its analogs

Properties

IUPAC Name

(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-16-10-6-12(18-3)11(17-2)5-8(10)4-9(7-14)13(15)19/h4-6H,1-3H3,(H2,15,19)/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVGBOLFDPXJAS-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C(=S)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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